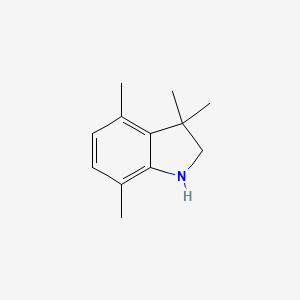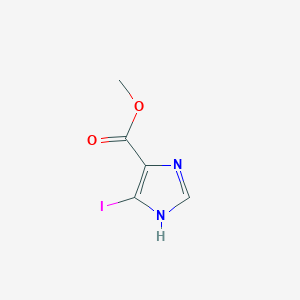
Methyl 4-iodo-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-iodo-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-1H-imidazole-5-carboxylate typically involves the iodination of a pre-formed imidazole ring. One common method includes the reaction of 4-iodo-1H-imidazole-5-carboxylic acid with methanol in the presence of a strong acid like sulfuric acid. The reaction is carried out at elevated temperatures to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
Methyl 4-iodo-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
科学的研究の応用
Methyl 4-iodo-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of methyl 4-iodo-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 4-Formyl-5-methyl-1H-imidazole
- 5-Methyl-1H-imidazole-4-carbaldehyde
Uniqueness
Methyl 4-iodo-1H-imidazole-5-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity in biological systems, making it a valuable compound for drug development and other applications .
特性
分子式 |
C5H5IN2O2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC名 |
methyl 5-iodo-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8) |
InChIキー |
PXRYIOZTTUZRPX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(NC=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


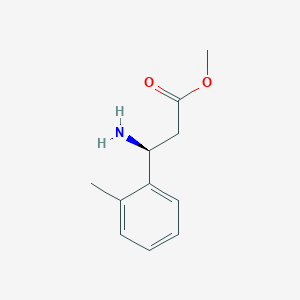
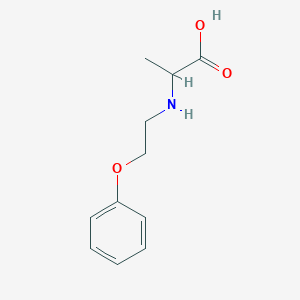
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
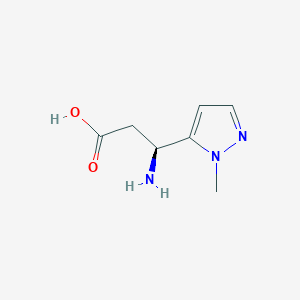
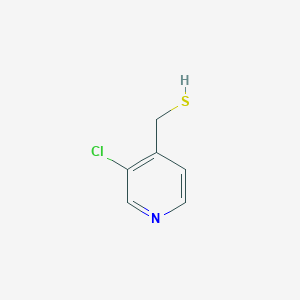
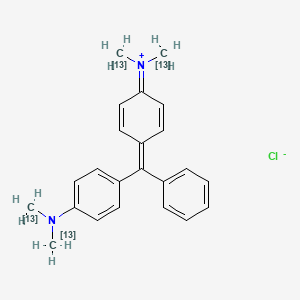
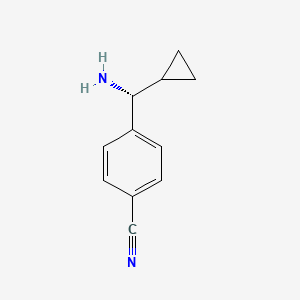
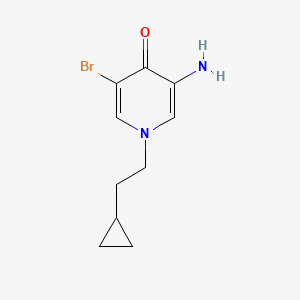
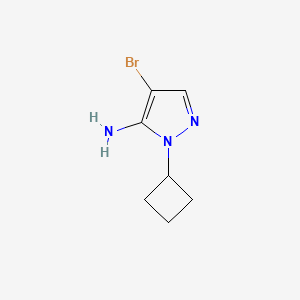
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
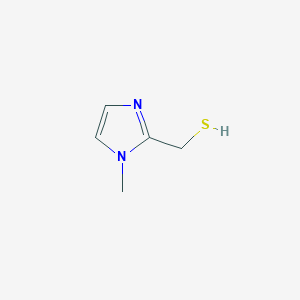
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)

